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molecular formula C12H8N2O B8388676 2-(Pyridin-3-yloxy)-benzonitrile

2-(Pyridin-3-yloxy)-benzonitrile

Cat. No. B8388676
M. Wt: 196.20 g/mol
InChI Key: LDRLETPTHQIBJE-UHFFFAOYSA-N
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Patent
US07709469B2

Procedure details

To a solution of 3-hydoxypyridine sodium salt (purchased from Acros) (2.54 g, 26.71 mmol) in N,N-dimethyl formamide (50 mL) was added 2-fluoronicotinonitrile (3.32 g, 26.68 mmol) dropwise and the solution was heated at 100° C. for 2 hours. To the reaction mixture was added ethyl acetate (100 mL) and 1M NaHCO3 (150 mL) and it was filtered to remove black tar. The filtrate was decolorized with activated charcoal and extracted with ethyl acetate (3×30 ml). The combined organic extracts were dried (Na2SO4), filtered and concentrated. The crude product was purified by flash column chromatography on silica gel using dichloromethane to give the title compound. MS (ESI+) m/z 197 (M+H)+.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.F[C:10]1N=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#[N:13].[C:18](OCC)(=O)C.C([O-])(O)=O.[Na+]>CN(C)C=O>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][C:14]2[CH:15]=[CH:16][CH:18]=[CH:10][C:11]=2[C:12]#[N:13])[CH:4]=1 |f:0.1,4.5,^1:0|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
[Na].OC=1C=NC=CC1
Name
Quantity
3.32 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=N1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove black tar
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)OC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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